molecular formula C16H20N6O B2582437 2-((4-((2,4-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 894043-13-1

2-((4-((2,4-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol

Katalognummer: B2582437
CAS-Nummer: 894043-13-1
Molekulargewicht: 312.377
InChI-Schlüssel: XGKWQCSPQFRBQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-((2,4-Dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2,4-dimethylphenylamino substituent at position 4, a methyl group at position 1, and an ethanolamino group at position 5. The ethanolamino side chain in this compound may enhance solubility compared to more hydrophobic analogs, while the 2,4-dimethylphenyl group introduces steric and electronic effects critical for target binding .

Eigenschaften

IUPAC Name

2-[[4-(2,4-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-10-4-5-13(11(2)8-10)19-14-12-9-18-22(3)15(12)21-16(20-14)17-6-7-23/h4-5,8-9,23H,6-7H2,1-3H3,(H2,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKWQCSPQFRBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((4-((2,4-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is part of a class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered interest due to their potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H19N5O\text{C}_{15}\text{H}_{19}\text{N}_5\text{O}

This structure features a pyrazolo-pyrimidine core, which is known for its diverse biological activities.

Recent studies have identified several mechanisms through which this compound exerts its biological effects:

  • CDK Inhibition : The compound has shown potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition is crucial for cell cycle regulation and has implications in cancer treatment. For instance, compounds similar to this one have demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, with reported GI50 values ranging from 0.127 to 0.560 µM .
  • Induction of Apoptosis : Mechanistic studies have indicated that the compound induces apoptosis in cancer cells by reducing phosphorylation levels of retinoblastoma protein at specific sites, leading to cell cycle arrest at the S and G2/M phases .
  • Target Selectivity : The selectivity of this compound over other CDKs has been highlighted, suggesting potential for reduced side effects compared to less selective inhibitors .

In Vitro Studies

A summary of key findings from in vitro studies is presented in the following table:

Cell Line GI50 (µM) Mechanism
A2780 (Ovarian Cancer)0.158CDK2 inhibition and apoptosis induction
MCF-7 (Breast Cancer)0.3 - 24Dual EGFR/VGFR2 inhibition
MDA-MB-231 (Breast Cancer)27.6Cytotoxic activity via apoptosis

These studies underscore the compound's potential as an anticancer agent through multiple pathways.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyrazole and pyrimidine moieties significantly influence biological activity. For example:

  • Substituting different groups on the phenyl ring alters potency.
  • The presence of electron-withdrawing groups increases cytotoxicity against certain cancer cell lines .

Case Study 1: Ovarian Cancer Treatment

In a recent study involving ovarian cancer cells, the compound demonstrated significant inhibition of cell proliferation and induced apoptosis at low concentrations. The mechanism was linked to the downregulation of CDK2 activity and subsequent cell cycle arrest .

Case Study 2: Breast Cancer Efficacy

Another investigation assessed the efficacy of related compounds in inhibiting breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds not only inhibited tumor growth but also triggered apoptotic pathways, suggesting their potential as effective therapeutic agents in breast cancer management .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound has been investigated for its potential as a kinase inhibitor , particularly targeting cyclin-dependent kinase 2 (CDK2). The mechanism involves binding to the ATP-binding site of CDK2, inhibiting its activity, which disrupts the cell cycle and induces apoptosis in cancer cells. This mechanism positions it as a promising candidate in cancer therapeutics .

Anticancer Research

Recent studies have highlighted the compound's efficacy against various cancer cell lines. Its ability to inhibit specific kinases involved in cell proliferation makes it a valuable asset in the development of anticancer drugs. The phenylpyrazolo[3,4-d]pyrimidine scaffold is recognized for its diverse biological activities including antiproliferative effects .

Research indicates that derivatives of this compound exhibit significant biological activities beyond anticancer properties. These include:

  • Antiparasitic : Demonstrated effectiveness against certain parasitic infections.
  • Antifungal : Exhibited activity against various fungal strains.
  • Anti-inflammatory : Shown potential in reducing inflammation through modulation of inflammatory pathways .

Case Study 1: Kinase Inhibition

A study focused on the inhibitory effects of this compound on CDK2 demonstrated that it effectively reduces cell viability in cancer models through targeted inhibition. The binding affinity was assessed using molecular docking studies, confirming its potential as a lead compound for further development .

Case Study 2: Antifungal Activity

Another research effort evaluated the antifungal properties of related pyrazolo[3,4-d]pyrimidine compounds, revealing that modifications to the structure could enhance antifungal efficacy significantly compared to existing treatments .

Case Study 3: Structure-Activity Relationships

A comprehensive analysis was conducted to understand the structure-activity relationships of various derivatives of this compound. The findings suggested that specific substitutions at the phenyl ring could lead to improved potency against targeted cancer cell lines .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (Compound 6, )

  • Key Differences: Position 4: Chloro substituent vs. 2,4-dimethylphenylamino group. Position 1: Phenyl vs. methyl group.
  • The phenyl group at position 1 may increase hydrophobicity, reducing solubility relative to the methyl group .

4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 3, )

  • Key Differences: Position 4: Hydrazinyl group vs. 2,4-dimethylphenylamino. Position 1: Phenyl vs. methyl.
  • Impact :
    • Hydrazinyl derivatives exhibit potent anticancer activity (73% yield, 236–238°C m.p.), but the absence of a bulky aryl group may reduce target specificity .

2-(4-{4-[(3,5-Dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol ()

  • Key Differences: Position 4: 3,5-Dimethylphenylamino vs. 2,4-dimethylphenylamino. Substituent at position 6: Piperazinyl-ethanol vs. ethanolamino.
  • The piperazinyl group in ’s compound (MW 443.55) increases molecular weight and complexity, possibly affecting bioavailability .

Pharmacokinetic and Physicochemical Properties

Compound Name Molecular Weight Key Substituents Solubility (Predicted) Biological Activity (Reported) Reference
Target Compound ~440 2,4-Dimethylphenylamino, ethanolamino Moderate (polar group) Kinase inhibition (inferred)
4-Chloro-N,1-diphenyl-4,5-dihydro derivative 342.8 Chloro, phenyl Low Anticancer (synthesized, activity N/A)
4-Hydrazinyl-6-methyl-1-phenyl derivative 242.27 Hydrazinyl, phenyl Moderate Anticancer (73% yield, tested)
Piperazinyl-ethanol analog () 443.55 3,5-Dimethylphenylamino, piperazinyl Low to moderate Not reported (commercial availability)

Key Research Findings and Implications

Substituent Position Matters : The 2,4-dimethylphenyl group in the target compound likely offers superior steric and electronic modulation compared to 3,5-dimethyl or unsubstituted aryl groups .

Ethanolamino vs. Piperazinyl: The ethanolamino group balances solubility and synthetic feasibility, whereas piperazinyl analogs () require additional steps for introduction .

Biological Trade-offs : Bulky aryl groups enhance target binding but may reduce solubility, as seen in ’s phenyl-substituted derivatives .

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of 2-((4-((2,4-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol?

Methodological Answer:
Key steps include refluxing intermediates (e.g., chalcones or pyrazoline derivatives) with ethanol under controlled conditions, as demonstrated in analogous pyrazolo-pyrimidine syntheses . To optimize yield and purity, employ statistical experimental design (e.g., factorial or response surface methodology) to systematically vary parameters like reaction time, temperature, and molar ratios. This approach minimizes trial-and-error iterations and identifies critical variables influencing outcomes . Post-synthesis, use vacuum filtration and ethanol washing for purification .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm substituent positions on the pyrazolo[3,4-d]pyrimidine core and ethanolamine sidechain. Compare chemical shifts with analogous structures (e.g., 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives) .
  • HPLC-MS : Verify molecular weight and detect impurities using reverse-phase chromatography with UV/Vis or high-resolution mass spectrometry .
  • FT-IR : Identify functional groups (e.g., N-H stretches from amino groups, C-O from ethanol) to validate synthetic steps .

Advanced: How can computational modeling enhance the design of structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map electron density distributions and predict reactive sites for derivatization .
  • Molecular Docking : Screen against target proteins (e.g., kinases or receptors) to prioritize modifications that improve binding affinity. Validate predictions with in vitro assays .
  • ADMET Prediction : Tools like SwissADME can estimate solubility, bioavailability, and metabolic stability to guide SAR optimization .

Advanced: How should researchers address contradictions in biological activity data across different assays?

Methodological Answer:

  • Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares regression (PLS) to identify assay-specific variables (e.g., pH, solvent, cell line) causing discrepancies .
  • Dose-Response Curves : Compare EC50/IC50 values under standardized conditions to isolate biological variability from methodological artifacts .
  • Meta-Analysis : Aggregate data from peer-reviewed studies (excluding unreliable sources) to discern trends in activity profiles .

Basic: What safety protocols are critical during handling and storage of this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of ethanol vapors or fine particulates .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .

Advanced: What in silico strategies can accelerate reaction optimization for derivatives of this compound?

Methodological Answer:

  • Reaction Path Search : Utilize software like GRRM or AFIR to explore energy barriers and intermediates for novel derivatization routes .
  • Machine Learning : Train models on reaction databases to predict optimal catalysts or solvents for regioselective modifications .
  • Dynamic NMR Simulations : Model solvent effects on reaction kinetics to refine experimental conditions .

Advanced: How can researchers improve the aqueous solubility of this compound for pharmacological studies?

Methodological Answer:

  • Derivatization : Introduce polar groups (e.g., sulfonate or PEG chains) to the ethanolamine sidechain while monitoring SAR trade-offs .
  • Co-Solvent Systems : Test biocompatible solvents (e.g., DMSO-water mixtures) to enhance solubility without altering stability .
  • Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Basic: What purification techniques are most effective post-synthesis?

Methodological Answer:

  • Recrystallization : Use ethanol or ethanol/water mixtures to isolate high-purity crystals .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for challenging separations .
  • Centrifugation : Remove insoluble byproducts after ice-water quenching .

Advanced: How can cross-disciplinary approaches (e.g., materials science) expand applications of this compound?

Methodological Answer:

  • Catalysis : Investigate its use as a ligand in transition-metal complexes for asymmetric synthesis (reference CRDC subclass RDF2050112 for reactor design principles) .
  • Surface Functionalization : Immobilize the compound on mesoporous silica for controlled drug release systems (see membrane technologies in RDF2050104) .

Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds under nitrogen atmosphere .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.